molecular formula C14H8O5 B2942201 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid CAS No. 4655-54-3

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid

Cat. No.: B2942201
CAS No.: 4655-54-3
M. Wt: 256.213
InChI Key: DGUNRTJCCAANGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid is a fused polycyclic compound featuring a naphtho[2,3-b]furan core with ketone groups at positions 4 and 9, a methyl substituent at position 2, and a carboxylic acid group at position 2. Derivatives of this compound, such as its carboxamide analogs, have demonstrated significant inhibition of Casein Kinase 2 (CK2), a therapeutic target in oncology, with IC50 values in the low micromolar range .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c1-6-9(14(17)18)10-11(15)7-4-2-3-5-8(7)12(16)13(10)19-6/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUNRTJCCAANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Structure:
2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid (CAS: 4655-54-3) is a compound with the molecular formula C14H8O5C_{14}H_8O_5 and a molecular weight of approximately 256.21 g/mol. Its structure features a fused naphthoquinone system, which is significant for its biological activity. The compound is characterized by its dioxo and carboxylic acid functional groups, which contribute to its reactivity and potential interactions with biological targets.

Cytotoxicity and Anticancer Activity

Research into related compounds has indicated cytotoxic effects in vitro. For example, certain derivatives exhibited selective toxicity against cancer cell lines while sparing normal cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The dioxo functional groups within this compound may facilitate such mechanisms, although specific studies targeting this compound are needed.

Neuroprotective Effects

Some studies have explored the neuroprotective properties of furan derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage . This suggests that this compound might also possess neuroprotective capabilities due to its ability to modulate oxidative stress pathways.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial properties of furan-based compounds against MRSA and found significant inhibition zones for certain derivatives .
    • Although this compound was not directly tested in this study, its structural features suggest potential efficacy.
  • Cytotoxicity Testing :
    • In vitro tests on similar compounds revealed selective cytotoxicity towards cancer cell lines with minimal effects on normal cells . This indicates a promising avenue for further research into the anticancer properties of this compound.
  • Neuroprotection :
    • Compounds related to this structure demonstrated protective effects against neuronal cell death induced by oxidative stress . This aligns with findings that suggest potential neuroprotective roles for similar chemical entities.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTarget Organisms/CellsReference
Furan Derivative AAntimicrobialMRSA
Furan Derivative BCytotoxicCancer Cell Lines
Furan Derivative CNeuroprotectiveNeuronal Cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid can be contextualized by comparing it to structurally related compounds. Key comparisons include:

Naphtho[2,3-b]furan-4,9-dione Derivatives

  • Alkyl Carboxylate Analogs : Alkyl esters (e.g., methyl or ethyl) at position 3, such as methyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate, exhibit reduced CK2 inhibitory activity compared to the carboxylic acid or carboxamide derivatives. This suggests that hydrogen-bonding interactions (via the free acid or amide) are critical for target engagement .
  • Carboxamide Derivatives: N-Isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide demonstrates potent CK2 inhibition (IC50 = 2.33 µM) and reduces cancer cell viability by >60% at 10 µM.

Heterocyclic Core Modifications

  • Naphtho[2,3-d]imidazolium Bromides: Compounds like 3-(4-methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide (5j) feature an imidazolium ring fused to the naphthoquinone. These derivatives are structurally distinct but retain redox activity.
  • Naphtho[2,3-d]thiazole Derivatives : Thiazole-fused analogs, such as N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (5a), show antimicrobial activity against pathogens like Candida albicans and Staphylococcus aureus, indicating divergent biological targets compared to CK2 inhibitors .

Furoquinolinediones

  • Furo[2,3-g]quinoline-4,9-diones: Compounds like 2-methyl-4,9-dioxo-4,9-dihydrofuro[2,3-g]quinoline-3-carboxylic acid (7) share a fused furan-quinoline core. These derivatives inhibit tyrosyl-DNA phosphodiesterase (TDP1) but lack reported CK2 activity, highlighting structural nuances in target specificity .

Thiophene Analogs

  • Naphtho[2,3-b]thiophene-3-carboxylates: Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate replaces the furan oxygen with sulfur.

Structural and Activity Comparison Table

Compound Class Core Structure Position 3 Substituent Key Biological Activity IC50 or Efficacy Source
Target Compound Naphtho[2,3-b]furan-4,9-dione Carboxylic acid CK2 inhibition (predicted) N/A (derivatives tested)
N-Isopentyl Carboxamide Derivative Naphtho[2,3-b]furan-4,9-dione Isopentyl carboxamide CK2 inhibition 2.33 µM
Alkyl Carboxylate Analogs Naphtho[2,3-b]furan-4,9-dione Methyl/ethyl ester Not reported for CK2 N/A
Naphtho[2,3-d]imidazolium Bromides Naphtho[2,3-d]imidazolium Methoxybenzyl, pyridinylmethyl Unspecified N/A
Naphtho[2,3-d]thiazole Derivatives Naphtho[2,3-d]thiazole Benzamide Antimicrobial MIC: 8–32 µg/mL (C. albicans)
Furoquinolinediones Furo[2,3-g]quinoline-4,9-dione Carboxylic acid TDP1 inhibition IC50 = 1.2 µM (compound 7)
Thiophene Derivatives Naphtho[2,3-b]thiophene-4,9-dione Ethyl ester + chlorophenylamino Unspecified N/A

Key Research Findings

Substituent Effects : The carboxylic acid or carboxamide group at position 3 is critical for CK2 inhibition, as ester derivatives show diminished activity .

Heterocyclic Core Impact : Thiazole or imidazolium cores shift activity toward antimicrobial or redox-related targets, underscoring the naphtho[2,3-b]furan scaffold's uniqueness for kinase inhibition .

Lipophilicity and Bioavailability : The N-isopentyl chain in the carboxamide derivative enhances cellular uptake, correlating with >60% reduction in cancer cell viability at 10 µM .

Q & A

Basic: What synthetic routes are reported for 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic acid, and how are intermediates characterized?

Answer:
The compound is synthesized via hydrolysis of precursors like methyl esters under alkaline conditions. For example, refluxing 2-methyl-4,9-dioxo-4,9-dihydrofuroquinoline-3-carboxylic acid methyl ester with 2N Na₂CO₃ in isopropanol yields the target carboxylic acid derivative (75% yield). Intermediates are characterized using 1H/13C NMR for structural elucidation (e.g., confirming furan and quinone moieties) and HRMS (ESI) for molecular weight validation. Melting points (e.g., 176.9–177.5°C) are used to assess purity .

Basic: What biological activities have been identified for this compound in preliminary studies?

Answer:
The compound exhibits Casein Kinase 2 (CK2) inhibition (IC₅₀ = 2.33 µM) in enzymatic assays, validated via QSAR models . It also suppresses keratinocyte hyperproliferation (e.g., HaCaT cells) with submicromolar IC₅₀ values, though cytotoxicity (e.g., membrane damage via LDH release) must be monitored .

Advanced: How can researchers optimize synthesis yields for low-yield intermediates (e.g., 5–10% yields in furoquinolinedione derivatives)?

Answer:
Low yields in steps like cyclization (e.g., 5% yield for 3-acetyl derivatives) may arise from steric hindrance or unstable intermediates. Methodological improvements include:

  • Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst screening : Testing Lewis acids (e.g., AlCl₃) for cyclization efficiency.
  • Temperature control : Slow addition of reagents at low temperatures to minimize side reactions.
    Evidence from analogous syntheses suggests adjusting stoichiometry (e.g., excess Na₂CO₃) improves hydrolysis efficiency .

Advanced: How do substituent modifications impact the compound’s bioactivity and toxicity profile?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., oxadiazole at C-2) enhance anti-proliferative potency (IC₅₀ < 1 µM) but may increase cytotoxicity.
  • Hydrophobic substituents (e.g., isopentyl carboxamide) improve CK2 binding affinity but reduce solubility.
  • Redox-active quinone moieties are critical for superoxide generation, linking activity to oxidative stress pathways. Toxicity (e.g., membrane damage) is assessed via LDH release assays and counterbalanced by modifying substituent polarity .

Advanced: How can contradictions in biological data (e.g., high potency vs. cytotoxicity) be resolved experimentally?

Answer:
Contradictions arise when compounds show efficacy in target inhibition (e.g., CK2 IC₅₀) but off-target toxicity. Resolve via:

  • Dose-response profiling : Establishing therapeutic windows (e.g., selectivity index = IC₅₀-toxicity/IC₅₀-activity).
  • Mechanistic assays : Differentiate apoptosis (desired) from necrosis (toxic) using Annexin V/PI staining .
  • Redox profiling : Quantify superoxide generation (e.g., cytochrome c reduction assays) to correlate activity with oxidative stress .

Advanced: What methodological advancements in QSAR modeling improve predictions for this compound’s derivatives?

Answer:

  • Descriptor selection : Use GA-MLR (Genetic Algorithm-Multiple Linear Regression) to identify critical molecular descriptors (e.g., logP, H-bond donors) .
  • Uncertainty-based active learning : Expands the applicability domain by prioritizing derivatives with high prediction uncertainty for experimental validation .
  • Validation protocols : External test sets (25% of data) and metrics like R² (>0.8) and RMSE (<0.5) ensure robustness .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., furan vs. quinone proton environments) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₀O₅ requires m/z 270.0528) .
  • Melting Point Analysis : Sharp ranges (e.g., 176.9–177.5°C) indicate high crystallinity and purity .

Advanced: How can enzymatic one-/two-electron reduction assays elucidate the compound’s mechanism of action?

Answer:

  • One-electron reduction : Use NADPH-cytochrome P450 reductase to generate semiquinone radicals, detected via EPR spectroscopy.
  • Two-electron reduction : Employ DT-diaphorase to produce hydroquinones, quantified via HPLC.
  • Correlation with activity : Compounds generating sustained superoxide (e.g., via redox cycling) show enhanced anti-proliferative effects in HaCaT cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.